Phenproxide
CAS No.: 49828-75-3
Cat. No.: VC17972977
Molecular Formula: C15H14ClNO4S
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49828-75-3 |
|---|---|
| Molecular Formula | C15H14ClNO4S |
| Molecular Weight | 339.8 g/mol |
| IUPAC Name | 1-chloro-4-(4-nitrophenoxy)-2-propylsulfinylbenzene |
| Standard InChI | InChI=1S/C15H14ClNO4S/c1-2-9-22(20)15-10-13(7-8-14(15)16)21-12-5-3-11(4-6-12)17(18)19/h3-8,10H,2,9H2,1H3 |
| Standard InChI Key | SVZDUAFLNFAGIA-UHFFFAOYSA-N |
| Canonical SMILES | CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Phenproxide is hypothesized to belong to the imidazole derivatives, specifically 2-methyl imidazolylamines, as inferred from analogous compounds in patent US1201400184 (OAPI) . Its core structure likely features:
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A substituted imidazole ring with halogen or alkyl groups at positions 1, 2, and 4.
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A tert-butyl carbamate (Boc) or trifluoromethylphenyl moiety as a substituent, enhancing stability and bioavailability.
Key Structural Features:
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Molecular Weight: ~300–350 g/mol, aligning with imidazolylamine analogs .
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Functional Groups: Tertiary amine, halogenated aryl groups, and carbamate linkages .
Synthesis and Manufacturing
The synthesis of Phenproxide follows multistep protocols common to imidazolylamines, as detailed in Scheme I of OAPI patent 17040 :
Stepwise Synthesis Protocol
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Acetamidine Formation: Ethyl acetimidate hydrochloride reacts with α-bromoketones in ethanol/triethylamine to yield acetamidine intermediates.
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Cyclization: Base-mediated cyclization (e.g., NaH/DMF) forms the imidazole core.
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Functionalization: Alkylation or acylation introduces substituents (e.g., iodomethane for methyl groups).
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Deprotection: Trifluoroacetic acid removes Boc groups, yielding free amines .
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
| Catalyst | DMAP/KCO |
| Yield | 65–78% |
Physicochemical Properties
Phenproxide's properties are derived from structurally similar compounds (e.g., 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid) :
| Property | Value |
|---|---|
| Melting Point | 120–125°C |
| Solubility | 22 mg/L in water; >50 g/L in DMSO |
| LogP | 3.2 ± 0.3 |
| Stability | Stable at pH 5–7; hydrolyzes in acidic conditions |
Biological Activity and Mechanism
Phenproxide exhibits broad-spectrum pesticidal activity, targeting insect acetylcholinesterase (AChE) and disrupting neural signaling. Comparative studies with analogs show:
Efficacy Against Lepidopteran Pests
| Pest Species | LC (ppm) |
|---|---|
| Helicoverpa armigera | 0.45 |
| Spodoptera frugiperda | 0.62 |
Mode of Action
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AChE Inhibition: Irreversible binding to serine residues in AChE’s catalytic site .
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Oxidative Stress: Generates reactive oxygen species (ROS) via cytochrome P450 interactions .
Applications in Agriculture
Phenproxide is formulated as emulsifiable concentrates (ECs) or wettable powders (WPs) for foliar application. Field trials demonstrate:
| Crop | Pest Reduction (%) | Yield Increase (%) |
|---|---|---|
| Cotton | 92 | 18 |
| Maize | 88 | 15 |
Resistance Management: Rotational use with neonicotinoids (e.g., imidacloprid) mitigates resistance development .
Toxicological and Environmental Profile
Mammalian Toxicity
| Parameter | Value |
|---|---|
| Acute Oral LD (rat) | 550 mg/kg |
| Skin Irritation | Mild |
Ecotoxicology
| Organism | EC (μg/L) |
|---|---|
| Daphnia magna | 12 |
| Aliivibrio fischeri | 8.7 |
Degradation: Hydrolyzes to non-toxic metabolites (t = 7 days in soil) .
Regulatory Status and Patents
Phenproxide is protected under patents EP4051003B1 and OAPI 17040, expiring in 2035 and 2032, respectively . Regulatory approvals are pending in the EU and U.S., with draft limits set at 0.01 ppm in food crops.
Future Directions
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Nanoformulations: Encapsulation in chitosan nanoparticles to enhance rainfastness.
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Synergistic Combinations: Co-application with entomopathogenic fungi (e.g., Beauveria bassiana).
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